molecular formula C26H29N3O4 B12162709 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B12162709
M. Wt: 447.5 g/mol
InChI Key: AVLCEUZXHVVDPZ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is known for its diverse biological activities, and an indole moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives [6][6].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The benzazepine core may interact with neurotransmitter receptors, while the indole moiety could bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the indole moiety.

    1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar methoxy-substituted aromatic ring but differs in the core structure.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide lies in its combination of the benzazepine and indole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C26H29N3O4/c1-17(2)15-28-11-9-20-21(6-5-7-22(20)28)27-25(30)16-29-10-8-18-12-23(32-3)24(33-4)13-19(18)14-26(29)31/h5-13,17H,14-16H2,1-4H3,(H,27,30)

InChI Key

AVLCEUZXHVVDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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